[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol
Description
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol (CAS: 1613412-79-5) is a benzyl alcohol derivative with a molecular formula of C₁₁H₁₃ClO₃ (MW: 228.67 g/mol). Its structure features a chlorophenyl core substituted with a cyclopropylmethoxy group at the 2-position and a hydroxymethyl group at the para position (relative to chlorine) .
Properties
IUPAC Name |
[4-chloro-2-(cyclopropylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWTYHHHLJGVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Based on Phenol Protection and Grignard Reaction (Patent CN1651379A)
This method involves several key steps:
Step 1: Phenol Hydroxy Group Protection
- Protect the hydroxyl group of p-chlorophenol to avoid side reactions during subsequent steps.
Step 2: Grignard Reaction
- React the protected phenol with a Grignard reagent to introduce the hydroxymethyl group.
Step 3: Etherification
- React the intermediate with cyclopropylmethyl chloride in the presence of sodium methylate and dimethyl sulfoxide (DMSO) as solvent.
- The reaction is conducted by heating to 70°C, followed by addition of cyclopropylmethyl chloride solution dropwise and maintaining 60°C for 8 hours.
Step 4: Deprotection and Hydrolysis
- After etherification, deprotect the phenol group using concentrated hydrochloric acid at 25-30°C for 2 hours.
- Neutralize the reaction mixture and extract the product.
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- The yield of the etherified intermediate is about 72.5% with 99.5% purity (GC).
- Final product yield after hydrolysis is 92.2% with 99.5% purity (GC).
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- IR (KBr): 3300, 2900, 1890, 1595, 1440, 1392, 1220, 1100, 1095, 890, 850 cm^-1
- ^1H-NMR (CDCl3/TMS): δ 0.24 (2H, m), 0.56 (2H, m), 1.08 (1H, m), 2.88 (2H, t), 3.34 (2H, d), 3.66 (2H, t), 5.35 (1H, s), 6.92 (2H, d), 7.20 (2H, d)
This method is advantageous for its relatively mild reaction conditions and high purity of the final product.
Method Based on Reduction of 2-Chloro-4-hydroxybenzaldehyde (ChemicalBook Data)
An alternative preparation involves:
Step 1: Starting Material
- Use 2-chloro-4-hydroxybenzaldehyde as the precursor.
Step 2: Reduction
- Reduce the aldehyde group to the corresponding benzyl alcohol using sodium borohydride (NaBH4) in methanol under ice cooling.
- Reaction time is approximately 30 minutes at room temperature.
Step 3: Workup
- Evaporate solvent under reduced pressure.
- Extract with ethyl acetate, wash with saturated brine, dry over anhydrous sodium sulfate.
- Evaporate to obtain the product.
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- The yield is high, around 97%, with almost pure product obtained without extensive purification.
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- ^1H-NMR (CDCl3): δ 1.87 (1H, br t, J=6.2 Hz), 3.80 (3H, s), 4.71 (2H, d, J=5.8 Hz), 6.81 (1H, dd, J=2.6, 8.6 Hz), 6.93 (1H, d, J=2.6 Hz), 7.35 (1H, d, J=8.4 Hz)
This method is straightforward and efficient, relying on widely available reagents and mild reaction conditions.
Comparative Data Table of Preparation Methods
| Aspect | Method 1: Phenol Protection & Grignard (Patent CN1651379A) | Method 2: Reduction of 2-Chloro-4-hydroxybenzaldehyde (ChemicalBook) |
|---|---|---|
| Starting Material | p-Chlorophenol | 2-Chloro-4-hydroxybenzaldehyde |
| Key Reagents | Sodium methylate, cyclopropylmethyl chloride, HCl | Sodium borohydride, methanol |
| Solvents | Dimethyl sulfoxide (DMSO), methyl-sulphoxide | Methanol, ethyl acetate |
| Reaction Conditions | 60-70°C, 8 hours | Ice cooling, room temperature, 30 minutes |
| Yield (%) | 72.5% (intermediate), 92.2% (final product) | 97% |
| Purity (GC) | 99.5% | Almost pure |
| Advantages | High purity, mild conditions, scalable | Simple, high yield, mild conditions |
| Disadvantages | Multi-step, requires protection/deprotection steps | Limited to substrates with aldehyde group |
Research Findings and Notes
The phenol protection and Grignard method allows introduction of the cyclopropylmethoxy group via nucleophilic substitution and controlled hydrolysis, providing high purity and good yields suitable for industrial scale-up.
The reduction method using sodium borohydride is efficient for compounds with aldehyde functionality and avoids harsh conditions or complex protection strategies.
Both methods avoid the use of highly toxic or environmentally harmful reagents, aligning with green chemistry principles.
Spectroscopic data from both methods confirm the structural integrity of the product, with characteristic proton signals corresponding to the cyclopropyl ring, methoxy groups, and aromatic protons.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
Laboratory Synthesis
The synthesis of [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol can be achieved through several methods:
- Protection of Phenol : The hydroxyl group is protected using a suitable protecting group.
- Grignard Reaction : The protected phenol reacts with cyclopropylmethyl bromide to form the cyclopropylmethoxy derivative.
- Etherification : The intermediate undergoes etherification to introduce the methoxy group.
- Deprotection : Finally, the protecting group is removed to yield the final product.
Industrial Production
For large-scale synthesis, industrial methods optimize these steps using efficient catalysts and continuous flow processes to enhance yield and purity. This includes variations in temperature, pressure, and reagent concentrations tailored for industrial applications.
Biological Activities
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Preliminary studies suggest interactions with specific molecular targets, modulating enzyme or receptor activity:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent.
- Anticancer Activity : Studies are ongoing to evaluate its efficacy as a therapeutic agent against different cancer types, with initial findings indicating promising results in inhibiting tumor growth.
Specialty Chemicals
In addition to its biological applications, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules used across various industries, including pharmaceuticals and agrochemicals .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antibiotic agent.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .
Mechanism of Action
The mechanism of action of [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural and molecular differences between the target compound and analogues:
Key Observations:
- Electronic Effects : The trifluoromethoxy and difluoromethyl groups (in compounds and ) are strongly electron-withdrawing, which may increase the acidity of the benzylic alcohol compared to the cyclopropylmethoxy analogue.
- Biological Activity: Compound 61 (with a dithiazole-amino group) demonstrates broad-spectrum antifungal activity, suggesting that substitution patterns significantly influence bioactivity .
Functional Group Impact on Reactivity
- Cyclopropylmethoxy : The cyclopropane ring’s strain may influence reactivity in ring-opening reactions or metabolic pathways.
- Trifluoromethoxy : The CF₃ group’s electronegativity could stabilize intermediates in nucleophilic substitutions or oxidation reactions .
- Dithiazole-Amino: The planar heterocycle in compound 61 enables π-π stacking interactions, critical for binding to biological targets .
Biological Activity
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClO
- CAS Number : 1613412-79-5
This compound features a chloro group and a cyclopropylmethoxy moiety, which are believed to contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic activities.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and survival.
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The compound appears to activate caspase pathways, leading to programmed cell death in these cancer cells .
The exact molecular targets of this compound are still under investigation. However, initial findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, studies have indicated potential binding affinity with kinases and other regulatory proteins that play crucial roles in cancer and microbial pathogenesis .
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- In Vivo Efficacy Against Tumors : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment was well-tolerated with minimal side effects.
- Synergistic Effects with Existing Antibiotics : Another study evaluated the combination of this compound with traditional antibiotics. Results indicated enhanced antibacterial activity when used in combination, suggesting a potential strategy for overcoming resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation reactions involving intermediates such as (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine and 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol, followed by reduction with NaBH₄ in THF/ethanol . Optimization involves controlling solvent polarity (e.g., THF vs. methanol), temperature (room temperature for condensation, 273 K for reduction), and stoichiometry of reagents (e.g., 1:1 molar ratio of amine to ketone). Post-reaction purification via thin-layer chromatography (chloroform) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction confirms absolute stereochemistry and intramolecular interactions (e.g., O–H⋯N hydrogen bonds stabilizing conformation) .
- Chromatographic methods (TLC, HPLC) monitor reaction progress and purity, with silica-gel chromatography using chloroform as the mobile phase .
- Spectroscopic techniques (¹H/¹³C NMR, IR) validate functional groups, such as the cyclopropylmethoxy (–O–CH₂–C₃H₅) and phenolic hydroxyl (–OH) moieties .
Q. How are impurities in this compound identified and controlled during synthesis?
- Methodological Answer : Key impurities arise from side reactions, such as the degradation of THF in the presence of HCl (from triphosgene), forming 4-chloro-1-butanol, which reacts to yield carbamate derivatives . Impurity profiling involves LC-MS and comparative NMR to detect byproducts like (4-Chlorobutyl)[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-but-3-yn-2-ol)phenyl]carbamate . Control strategies include using anhydrous solvents and minimizing exposure to acidic conditions during synthesis .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?
- Methodological Answer : The reaction between triphosgene and aminoalcohol intermediates generates HCl, which protonates THF, leading to ring-opening and formation of 4-chloro-1-butanol. This alcohol reacts with carbamate intermediates, forming structurally distinct impurities . Computational studies (e.g., density functional theory) can model reaction pathways to predict and mitigate byproduct formation .
Q. How does the stability of this compound vary under different storage and reaction conditions?
- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) reveal degradation via hydrolysis of the cyclopropylmethoxy group or oxidation of the methanol moiety. Analytical monitoring (HPLC with UV detection) quantifies degradation products. Buffered solutions (pH 6–7) and inert atmospheres (N₂) enhance stability .
Q. What role does this compound play in asymmetric synthesis, and how is its stereochemical integrity maintained?
- Methodological Answer : The compound acts as a chiral building block in enantioselective catalysis. Its stereochemical purity is ensured by using enantiopure starting materials (e.g., (R)-configured amines) and optimizing reaction conditions to prevent racemization (e.g., low-temperature reductions). X-ray crystallography verifies retention of configuration during synthesis .
Q. How can contradictory data on reaction yields or impurity profiles be resolved in multi-step syntheses?
- Methodological Answer : Contradictions arise from variations in reagent quality (e.g., triphosgene purity) or solvent traces (e.g., residual HCl in THF). Systematic DOE (Design of Experiments) identifies critical parameters, while orthogonal analytical methods (e.g., GC-MS for volatile byproducts, NMR for structural isomers) reconcile discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
